molecular formula C13H10BrNO3 B1273811 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 101384-63-8

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1273811
CAS No.: 101384-63-8
M. Wt: 308.13 g/mol
InChI Key: HPWHNUKTQGMPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C13H10BrNO3 and a molecular weight of 308.13 g/mol . This compound is part of the pyridinecarboxylic acid family and is characterized by the presence of a bromine atom at the 5-position, a benzyl group at the 1-position, and a keto group at the 2-position.

Preparation Methods

The synthesis of 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and yield while maintaining safety and environmental standards.

Chemical Reactions Analysis

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:

  • 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
  • 6-(1-Adamantyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 5-Chloro-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

These compounds share structural similarities but differ in the substituents attached to the pyridine ring.

Biological Activity

1-Benzyl-5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (C13H10BrNO3) is a compound of interest due to its potential biological activities. This article details its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrNO3, with a molecular weight of 308.14 g/mol. The compound is characterized by the following structural features:

  • Bromine Substitution : The presence of a bromine atom at the 5-position enhances its reactivity and biological properties.
  • Pyridine Ring : The pyridine moiety contributes to its pharmacological profile.

Antifungal Activity

In addition to antibacterial properties, compounds similar to this compound have shown antifungal activity against various fungi, including Candida species. For example:

CompoundTarget FungiMinimum Inhibitory Concentration (MIC)
Compound DC. albicans0.0048 mg/mL
Compound EF. oxysporum56.74 µM

The antifungal activity is attributed to the ability of these compounds to interfere with fungal cell wall synthesis or disrupt cellular processes .

Case Studies and Research Findings

A study conducted on pyridine derivatives demonstrated that modifications at specific positions significantly affected their biological activity. For instance:

  • Study on Structural Variations : Researchers found that introducing electron-withdrawing groups at the 5-position increased the antibacterial potency against Gram-positive bacteria .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall synthesis, which is critical for maintaining cell integrity .
  • In Vivo Studies : Preliminary in vivo studies indicated that compounds similar to this compound could enhance immune responses in animal models by modulating cytokine production .

Properties

IUPAC Name

1-benzyl-5-bromo-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-10-6-11(13(17)18)12(16)15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWHNUKTQGMPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160876
Record name 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101384-63-8
Record name 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101384-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-dihydro-2-oxo-1-(phenylmethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.